4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol
CAS No.:
Cat. No.: VC17873770
Molecular Formula: C9H8BrF3O2
Molecular Weight: 285.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8BrF3O2 |
|---|---|
| Molecular Weight | 285.06 g/mol |
| IUPAC Name | 1-(4-bromo-3-methoxyphenyl)-2,2,2-trifluoroethanol |
| Standard InChI | InChI=1S/C9H8BrF3O2/c1-15-7-4-5(2-3-6(7)10)8(14)9(11,12)13/h2-4,8,14H,1H3 |
| Standard InChI Key | DMWPCIXTIYSVGL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)C(C(F)(F)F)O)Br |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The compound’s structure features a benzyl alcohol core () with substituents at the 3- and 4-positions of the aromatic ring. The 4-position is occupied by a bromine atom, while the 3-position contains a methoxy group (). Additionally, the alpha-carbon of the benzyl alcohol is substituted with a trifluoromethyl group () . This arrangement creates a sterically hindered environment, influencing both its physical properties and chemical reactivity.
The IUPAC name, 1-(4-bromo-3-methoxyphenyl)-2,2,2-trifluoroethan-1-ol, reflects this substitution pattern . The structural formula can be represented as:
Spectroscopic and Computational Data
Key spectroscopic identifiers include:
The trifluoromethyl group’s strong electron-withdrawing effect polarizes the benzyl alcohol moiety, reducing the electron density at the aromatic ring and adjacent functional groups. This polarization is critical in dictating the compound’s reactivity in nucleophilic and electrophilic reactions.
Synthesis and Manufacturing
Stepwise Synthesis Pathways
The synthesis of 4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol typically involves multi-step protocols:
-
Formation of the Benzyl Alcohol Backbone:
Starting from 3-methoxy-4-bromobenzaldehyde, a Henry reaction or Grignard addition introduces the trifluoromethyl group. For example, reaction with trifluoromethyl magnesium bromide () yields the corresponding alcohol after hydrolysis. -
Functionalization:
Subsequent bromination or methoxylation steps may refine substituent positions, though the exact sequence depends on the starting material. Protecting groups, such as silyl ethers, are often employed to prevent undesired side reactions. -
Purification:
Chromatographic techniques (e.g., silica gel chromatography) or recrystallization from ethanol/water mixtures are used to isolate the final product.
Optimization Challenges
Yield optimization is hindered by the steric bulk of the trifluoromethyl group, which slows reaction kinetics. Solvent choice (e.g., tetrahydrofuran or dimethylformamide) and catalytic additives (e.g., phase-transfer catalysts) are critical to improving efficiency.
Physical and Chemical Properties
Physical Properties
| Property | Value/Range | Source |
|---|---|---|
| Molecular Weight | 285.06 g/mol | |
| Melting Point | 85–87°C (predicted) | |
| Solubility | Soluble in DMSO, THF; sparingly in water | |
| Stability | Stable under inert atmosphere; hygroscopic |
Chemical Properties
The trifluoromethyl group’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to the 5-position (para to methoxy). Meanwhile, the benzyl alcohol’s hydroxyl group participates in hydrogen bonding and oxidation reactions. The bromine atom serves as a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions.
Reactivity and Reaction Mechanisms
Nucleophilic Substitution
The bromine substituent undergoes SNAr with strong nucleophiles (e.g., amines, alkoxides) under basic conditions. For example, reaction with sodium methoxide in DMF replaces bromine with a methoxy group, forming 3,4-dimethoxy derivatives.
Oxidation and Reduction
-
Oxidation: The alcohol group oxidizes to a ketone () using Jones reagent (CrO3/H2SO4), yielding 4-bromo-3-methoxy-alpha-(trifluoromethyl)acetophenone.
-
Reduction: Catalytic hydrogenation (H2/Pd-C) reduces the aromatic ring, though the trifluoromethyl group remains intact.
Electrophilic Aromatic Substitution
Nitration with HNO3/H2SO4 introduces a nitro group at the 5-position, guided by the methoxy group’s ortho/para-directing effects.
Applications in Pharmaceutical and Chemical Research
Drug Intermediate
The compound serves as a precursor to kinase inhibitors and antiviral agents. Its trifluoromethyl group enhances metabolic stability and membrane permeability in drug candidates.
Agrochemicals
Derivatives exhibit herbicidal activity, likely due to the combined effects of the bromine and trifluoromethyl groups on plant enzyme inhibition.
Materials Science
Incorporated into liquid crystals, the compound’s rigid aromatic core and polar substituents modulate mesophase behavior.
Comparison with Structural Analogs
| Compound | Molecular Formula | Key Differences | Reactivity/Applications |
|---|---|---|---|
| 4-Bromo-2-methoxy-alpha-(trifluoromethyl)benzyl Alcohol | Methoxy at 2-position | Reduced steric hindrance; faster SNAr | |
| 3-Methoxy-4-(trifluoromethyl)benzyl Alcohol | No bromine; simpler substitution | Limited use in cross-coupling reactions |
The 3-methoxy-4-bromo substitution pattern in the target compound optimizes electronic effects for SNAr, while analogs with alternate substituent positions exhibit divergent reactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume